Lipophilicity Reduction: LogP Shift of ~1.9 Units vs. Direct 3-Amino Analog Improves Aqueous Compatibility
The target compound (C-[5-(4-chloro-phenyl)-2H-[1,2,4]triazol-3-yl]-methylamine) exhibits a calculated LogP of 0.40 [1], compared to a LogP of 2.29–2.33 for the direct 3-amino analog 5-(4-chlorophenyl)-4H-1,2,4-triazol-3-amine (CAS 98554-00-8) [2]. This difference of approximately 1.9 log units arises solely from the replacement of an aromatic -NH₂ group with a -CH₂NH₂ group, introducing an sp³ methylene spacer.
| Evidence Dimension | Lipophilicity (LogP) |
|---|---|
| Target Compound Data | LogP = 0.40 (calculated, ChemBase) |
| Comparator Or Baseline | 5-(4-Chlorophenyl)-4H-1,2,4-triazol-3-amine (CAS 98554-00-8): LogP = 2.29 (ChemSrc) to 2.33 (ChemBase) |
| Quantified Difference | ΔLogP ≈ –1.9 (target is ~80-fold less lipophilic by partition coefficient) |
| Conditions | Calculated LogP values from ChemBase and ChemSrc databases; consistent across multiple predictive algorithms |
Why This Matters
A LogP below 1.0 is a key discriminator for selecting building blocks intended for aqueous-compatible synthesis or for generating lead series with favorable drug-like physicochemical space under Lipinski guidelines.
- [1] ChemBase. (2025) [5-(4-chlorophenyl)-4H-1,2,4-triazol-3-yl]methanamine – LogP: 0.39830133. ChemBase ID: 803185. View Source
- [2] ChemBase. (2025) 3-(4-chlorophenyl)-1H-1,2,4-triazol-5-amine – LogP: 2.334. Available at: http://www.chembase.cn/molecule-803185.html (Accessed: 30 April 2026). View Source
